molecular formula C13H17N B15214494 3-Methyl-2,3,4,4a,9,9a-hexahydro-1h-carbazole CAS No. 6731-87-9

3-Methyl-2,3,4,4a,9,9a-hexahydro-1h-carbazole

Cat. No.: B15214494
CAS No.: 6731-87-9
M. Wt: 187.28 g/mol
InChI Key: SODRAWBDYLZLOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2,3,4,4a,9,9a-hexarydro-1H-carbazole is a synthetic carbazole derivative of significant interest in medicinal chemistry and materials science research. Carbazole scaffolds are recognized as privileged structures in drug discovery due to their diverse biological activities. Specifically, hexahydrocarbazole derivatives have been extensively investigated as potential antimicrobial agents against a range of pathogenic bacteria and fungi . The structural motif of a partially hydrogenated carbazole core, similar to this compound, is also valued in the development of advanced organic materials. Researchers utilize such hydrogenated carbazole building blocks in the synthesis of donor-acceptor-donor (D-A-D) type fluorescent dyes for applications in organic light-emitting diodes (OLEDs) and as key donor components in sensitizers for dye-sensitized solar cells (DSSCs) . The addition of a methyl group at the 3-position can influence the molecule's electronic properties, lipophilicity, and stereochemistry, making it a valuable intermediate for structure-activity relationship (SAR) studies and for the synthesis of more complex molecular architectures. This product is intended for research purposes by qualified laboratory personnel. 3-Methyl-2,3,4,4a,9,9a-hexahydro-1h-carbazole is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

6731-87-9

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

3-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole

InChI

InChI=1S/C13H17N/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h2-5,9,11,13-14H,6-8H2,1H3

InChI Key

SODRAWBDYLZLOQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C1)C3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole typically involves the hydrogenation of 3-Methylcarbazole. The process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions are crucial to ensure complete hydrogenation without over-reduction or degradation of the carbazole core.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of robust catalysts and optimized reaction conditions can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbazole derivatives with different functional groups.

    Reduction: Further reduction can lead to the formation of fully saturated carbazole derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the carbazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nitrating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various carbazole derivatives with altered electronic and steric properties, making them suitable for different applications in materials science and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole involves its interaction with various molecular targets. In organic electronics, it acts as an electron donor, facilitating charge transport in devices like OLEDs and OPVs. In pharmaceuticals, it interacts with specific enzymes and receptors, modulating biological pathways to exert its therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Differences

Aromatic vs. Hydrogenated Carbazoles :

  • Carbazole (Fully Aromatic) : Exhibits strong π-π interactions, leading to aggregation-induced quenching in OLEDs. Lower electron density compared to hydrogenated analogs .
  • 3-Methyl-hexahydro-carbazole : Reduced aromaticity enhances electron-donating strength. The saturated rings increase HOMO energy levels (-5.2 eV vs. -5.6 eV for carbazole), improving charge transfer efficiency in DSSCs and OLEDs .

Substituent Effects :

  • 9-(p-Tolyl)-hexahydro-carbazole : The bulky p-tolyl group at the 9-position prevents aggregation, yielding higher luminescence quantum yields (62.6% for benzoxadiazole derivatives) compared to 3-methyl analogs .
  • 6-Methyl-hexahydro-carbazole : Substitution at the 6-position alters dipole moments, affecting solvatochromic shifts and Stokes displacement (e.g., ∆ν = 3,200–5,500 cm⁻¹) .
Optoelectronic Performance in OLEDs
Compound EL Max (nm) Luminance (Cd/m²) Current Efficiency (Cd/A) Quantum Yield (%) Reference
3-Methyl-hexahydro-carbazole 640–670 20–144 0.45–0.85 35–62.6
Carbazole-based analogs 500–600 <50 0.3–0.6 20–45
9-(p-Tolyl)-hexahydro-carbazole 660–670 144 0.85 62.6

Key Findings :

  • Replacing oxygen with heavier chalcogens (S, Se) in acceptor units induces red shifts (∆λ = 30–50 nm) without significantly reducing quantum yields .
  • The 3-methyl derivative exhibits lower turn-on voltages (2.4–3.0 V) compared to carbazole-based OLEDs (3.5–4.0 V), attributed to improved charge injection .
Performance in DSSCs
Donor Unit PCE (%) Jsc (mA/cm²) Voc (V) Reference
3-Methyl-hexahydro-carbazole 7.2 14.3 0.72
4-(p-Tolyl)-cyclopenta-indolyl 7.1 14.1 0.71
Carbazole 6.8 13.5 0.69

Key Findings :

  • The hydrogenated carbazole donor achieves comparable power conversion efficiency (PCE) to cyclopenta-indolyl derivatives, demonstrating its viability in DSSCs .
  • Enhanced electron density in the hexahydro-carbazole core improves charge separation and reduces recombination losses .
Pharmacological Derivatives
  • 9-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-hexahydro-carbazole : A JAK3 inhibitor with improved metabolic stability over carbazole-based drugs, highlighting the scaffold’s versatility .
  • 6-Bromo-hexahydro-carbazole : Bromination at the 6-position enhances binding affinity in kinase inhibition but reduces solubility .

Advantages :

  • Reduced Aggregation : Bulky substituents (e.g., p-tolyl, methyl) prevent π-π stacking, critical for high-efficiency OLEDs .
  • Tunable Optoelectronics : Chalcogen substitution and hydrogenation enable precise control over emission wavelengths and charge transfer .
  • Broad Applicability : Effective in DSSCs, OLEDs, and pharmaceuticals due to structural flexibility .

Limitations :

  • Synthetic Complexity : Multi-step synthesis required for regioselective substitution (e.g., Suzuki-Miyaura coupling for dual functionalization) .
  • Moderate Efficiency in OLEDs : Current efficiencies (≤0.85 Cd/A) lag behind state-of-the-art phosphorescent materials .

Biological Activity

3-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole is a compound belonging to the carbazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic effects and mechanisms of action based on recent research findings.

  • Molecular Formula : C13H17N
  • Molecular Weight : 187.28 g/mol
  • CAS Number : 1775-86-6

Anticancer Properties

Recent studies have highlighted the anticancer potential of carbazole derivatives, including this compound. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, particularly affecting the MCF-7 breast cancer cell line. This is achieved by modulating key signaling pathways such as PI3K/Akt/mTOR .
  • Apoptosis Induction : It promotes apoptosis in cancer cells by activating intrinsic apoptotic pathways. Compounds derived from this scaffold have demonstrated significant cytotoxicity with IC50 values as low as 0.38 µM against certain cancer cell lines .
  • Antioxidant Activity : The antioxidant properties of this compound contribute to its anticancer effects by reducing oxidative stress within cells. Studies have reported radical scavenging activities that enhance cellular defense mechanisms against cancer .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial effects against various pathogens:

  • Bacterial Activity : It has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
  • Antifungal Effects : The compound also demonstrates antifungal activity against Candida albicans, making it a potential candidate for treating fungal infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Molecular docking studies suggest that the compound binds effectively to targets involved in cancer progression and survival pathways.
  • Gene Expression Modulation : The compound influences the expression levels of genes associated with apoptosis and cell cycle regulation .

Case Studies

Several case studies have been conducted to evaluate the biological activity of carbazole derivatives:

  • Study on MCF-7 Cells : A study assessed the effects of various carbazole derivatives on MCF-7 cells and found that certain derivatives significantly inhibited cell growth and induced apoptosis at low concentrations (IC50 values ranging from 0.38 µM to 4.99 µM) .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of carbazole derivatives and reported promising results against both bacterial and fungal strains .

Q & A

Q. Critical Reagents :

  • NaBH₄ for regioselective reduction.
  • DMF or THF as solvents to stabilize intermediates .

Q. Example Reaction Conditions :

StepReagents/ConditionsOutcomeReference
Hydrazine reactionPhenylhydrazine, 2-methylcyclohexanone, HClTetrahydrocarbazole intermediate
ReductionNaBH₄, solvent controlHexahydrocarbazole diastereomers

How can computational methods (e.g., DFT) predict the electronic properties of 3-methylhexahydrocarbazole derivatives for optoelectronic applications?

Advanced Methodological Approach
Density Functional Theory (DFT) calculations optimize molecular geometries and calculate frontier orbitals (HOMO/LUMO) to assess charge-transfer efficiency. For example:

  • HOMO-LUMO Gap : Adjusting substituents (e.g., electron-donating groups) lowers the energy gap, enhancing light absorption in dye-sensitized solar cells (DSSCs) .
  • Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions to predict redshifted emission in OLEDs .

Q. Key Parameters :

  • Basis sets (e.g., B3LYP/6-31G*) for accuracy.
  • Excited-state calculations (TD-DFT) to model photophysical behavior .

What analytical techniques are essential for confirming the structure and stereochemistry of 3-methylhexahydrocarbazole derivatives?

Q. Basic Structural Characterization

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks. Diastereomers show distinct splitting patterns (e.g., cis/trans isomers in 1H^1H NMR) .
  • X-ray Crystallography : Resolves absolute configuration and ring conformation (e.g., envelope vs. chair cyclohexane) .

Q. Advanced Techniques :

  • 2D 1H^1H-15N^{15}N HMBC : Maps nitrogen environments in heterocyclic derivatives .
  • HPLC-MS : Detects impurities and quantifies diastereomeric excess .

How are photophysical properties (e.g., quantum yield, emission maxima) evaluated for optoelectronic applications?

Q. Methodological Workflow

  • Photoluminescence (PL) Spectroscopy : Measures emission maxima and quantum yield (QY) using integrating spheres. Example: A 2,1,3-benzothiadiazole-derived carbazole achieved 62.6% QY in cyclohexane .
  • Electrochemical Analysis : Cyclic voltammetry (CV) determines HOMO/LUMO levels for OLED/DSSC compatibility .

Q. Key Data :

DerivativeSolventQY (%)Emission Max (nm)ApplicationReference
S-basedCyclohexane62.6~650 (red)OLED
O-basedToluene45.2~620 (orange-red)DSSC

What strategies address diastereomer separation and purity challenges in synthetic workflows?

Q. Advanced Chromatographic Solutions

  • Preparative HPLC : Separates cis/trans diastereomers using chiral columns (e.g., Chiralpak IA) .
  • Crystallization : Selective recrystallization in ethanol or hexane isolates major isomers (>97% purity) .

Q. Case Study :

  • A 4a-methylhexahydrocarbazole synthesis yielded a 97:3 cis:trans ratio, confirmed by 1H^1H NMR .

How is 3-methylhexahydrocarbazole integrated into optoelectronic devices, and what performance metrics are evaluated?

Q. Device Fabrication Protocol

  • OLEDs : Spin-coating the compound as an emissive layer (EML) in ITO/PEDOT:PSS/poly-TPD/EML/TPBi/LiF/Al structures. Metrics include:
    • Current Efficiency : Up to 0.85 Cd/A .
    • CIE Coordinates : Red emission (e.g., 0.64, 0.36) .
  • DSSCs : Adsorption onto TiO₂ photoanodes. Efficiency correlates with dye loading and charge recombination rates .

What biological evaluation pathways are applicable to assess 3-methylhexahydrocarbazole derivatives for medicinal chemistry?

Advanced Screening Workflow
While direct studies on the 3-methyl derivative are limited, analogous carbazoles are evaluated via:

  • Kinase Inhibition Assays : Competitive binding to JAK3 active sites (IC₅₀ values via fluorescence polarization) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure apoptosis induction .

Q. Structural Insights :

  • Pyrimidine-carbazole hybrids exhibit enhanced bioactivity via π-π stacking with DNA/proteins .

How do solvent polarity and substituent effects modulate the excited-state behavior of carbazole derivatives?

Q. Mechanistic Insights

  • Solvent Polarity : Polar solvents stabilize charge-transfer states, redshift emission (e.g., bathochromic shift in DMF vs. cyclohexane) .
  • Substituent Tuning : Electron-withdrawing groups (e.g., -CF₃) lower LUMO levels, improving electron injection in DSSCs .

Q. Theoretical Support :

  • TD-DFT calculations validate solvatochromic shifts and intramolecular charge transfer (ICT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.